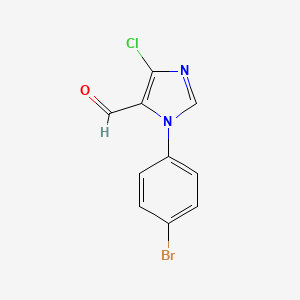

1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde

Description

1-(4-Bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde is a halogenated imidazole derivative characterized by a bromophenyl substituent at the N1 position, a chlorine atom at the C4 position, and a formyl group at the C5 position of the imidazole ring. The bromine and chlorine substituents enhance its electronic and steric properties, which may influence reactivity and binding interactions in biological systems .

Properties

IUPAC Name |

3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)14-6-13-10(12)9(14)5-15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMTVTZNZFSZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by halogenation reactions to introduce the bromine and chlorine atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: 1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carboxylic acid.

Reduction: 1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde is primarily utilized as an intermediate in the synthesis of more complex pharmaceuticals. Its structural components allow it to interact with various biological targets, making it a candidate for drug development. Notably, imidazole derivatives have been studied for their potential anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the potential applications of this compound:

- Antitumor Activity : A study investigated imidazole-based compounds on cancer cell lines, revealing that certain substitutions at the imidazole ring significantly enhance cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited lower IC50 values against breast and lung cancer cell lines .

- Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrase by imidazole derivatives. The study indicated that modifications at the 4-position of the imidazole ring could lead to increased inhibition potency, suggesting that this compound might also exhibit similar enzyme inhibitory effects pending experimental validation .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4) :

This analog lacks the bromophenyl group at N1 and instead has a phenyl group at C2. The absence of bromine reduces molecular weight (MW = 220.63 g/mol) compared to the target compound (MW ≈ 325–355 g/mol, estimated). The chlorine at C4 and aldehyde at C5 are conserved, suggesting shared reactivity in nucleophilic addition reactions. IR data for related imidazoles show characteristic C–N stretching at ~1450–1390 cm⁻¹ and aromatic C–H stretching at ~3446 cm⁻¹ .1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (CAS 143722-29-6) :

The bromine is part of a benzyl group (C6H4–CH2–) rather than directly attached to the imidazole ring. The additional butyl chain at C2 increases hydrophobicity (MW = 355.66 g/mol) and may alter solubility and membrane permeability compared to the target compound. Both compounds share the 4-chloro-5-carbaldehyde motif, which is critical for forming Schiff bases in drug design .- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole: Though a benzimidazole derivative, this compound highlights the impact of dual halogenation. However, the benzimidazole core differs from imidazole in aromaticity and planarity, affecting π-π stacking interactions .

Physicochemical and Pharmacological Properties

*Estimated based on analogs; †Assumed from similar imidazoles ; ‡GLPBIO guidelines .

Biological Activity

1-(4-Bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a bromophenyl group and a chloro group, along with an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 355.66 g/mol. The unique combination of halogenated phenyl groups enhances its reactivity and potential interactions with biological targets.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and chlorine atoms increases the compound's binding affinity to these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function.

Antimicrobial Activity

Research has indicated that 1-(4-Bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | High |

| Escherichia coli | 0.050 mg/mL | Moderate |

| Pseudomonas aeruginosa | 0.100 mg/mL | Low |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231).

Case Study: Apoptosis Induction

In vitro studies indicated that treatment with the compound at concentrations ranging from 1.0 to 10.0 µM resulted in morphological changes characteristic of apoptosis, along with increased caspase-3 activity (1.33–1.57 times higher than control) at 10 µM concentrations .

Table 2: Anticancer Activity Data

| Cell Line | Concentration (µM) | Apoptosis Induction (%) | Caspase-3 Activation |

|---|---|---|---|

| MDA-MB-231 | 1 | 20 | 1.33 |

| MDA-MB-231 | 10 | 50 | 1.57 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes/ketones with amines. For example:

- Cyclization : Reacting 4-bromophenyl-substituted precursors with chlorinating agents to introduce the chloro group (e.g., POCl₃ or SOCl₂) .

- Oxidation : Conversion of a hydroxymethyl intermediate to the aldehyde group using oxidizing agents like pyridinium chlorochromate (PCC) in DMF, followed by purification via silica-gel column chromatography .

- Key Reagents : Dichloromethane (solvent), Lewis acids (e.g., AlCl₃) for regioselective halogenation.

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, reflux, 6h | 65% | |

| Oxidation | PCC/DMF, RT, 3h | 72% |

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure?

Methodological Answer:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons from the 4-bromophenyl group show splitting patterns consistent with para-substitution (e.g., δ 7.6–7.8 ppm, doublet). Chlorine and bromine substituents deshield adjacent carbons, detectable via ¹³C NMR .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde C=O stretch. C-Br and C-Cl stretches appear at 550–650 cm⁻¹ .

- Contradiction Resolution : Discrepancies in peak assignments (e.g., overlapping signals) can be resolved using 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities in imidazole derivatives?

Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilicity : The electron-withdrawing Br and Cl groups activate the imidazole ring toward nucleophilic substitution at the 4- and 5-positions.

- Suzuki Coupling : Bromine at the phenyl group facilitates palladium-catalyzed coupling with boronic acids. Chlorine at the imidazole ring directs regioselectivity in further functionalization .

- DFT Studies : Computational models (e.g., Gaussian) predict charge distribution, showing higher electron density at the aldehyde group for Schiff base formation .

Q. What strategies address contradictory bioactivity data in imidazole derivatives?

Methodological Answer:

- Dose-Response Curves : Reproduce assays (e.g., antifungal MIC tests) with standardized protocols to rule out false positives .

- SAR Analysis : Compare with analogs (e.g., 5-Chloro-2-phenyl derivatives) to identify critical substituents. For example, bromine enhances membrane permeability but may reduce solubility .

- Metabolic Stability : Use liver microsome assays to assess if conflicting in vitro/in vivo results stem from rapid metabolism .

Data Analysis & Experimental Design

Q. How are computational methods integrated to predict biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina screens the compound against enzyme active sites (e.g., CYP450). The aldehyde group forms hydrogen bonds with catalytic residues .

- Pharmacophore Modeling : Identifies essential features (e.g., halogen placement) using tools like Schrödinger. Matches with known kinase inhibitors suggest anticancer potential .

- Limitations : False positives arise if solvation/entropy effects are neglected. MD simulations (NAMD) refine binding predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.